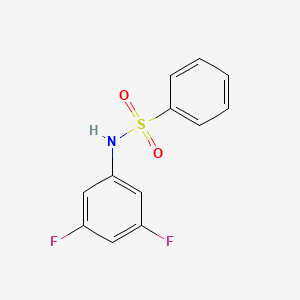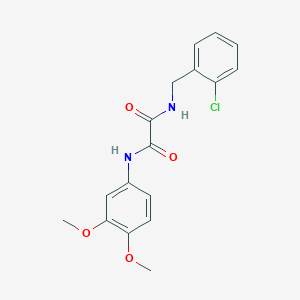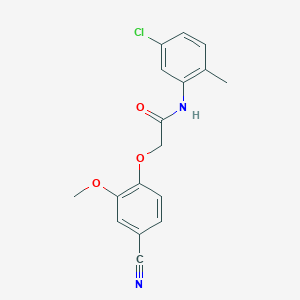
N-(3,5-difluorophenyl)benzenesulfonamide
Overview
Description
N-(3,5-difluorophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H9F2NO2S and its molecular weight is 269.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.03220603 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Enzymatic Inhibition Properties
N-(3,5-difluorophenyl)benzenesulfonamide derivatives exhibit noteworthy antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds also show potential as α-glucosidase inhibitors, a characteristic beneficial for managing diabetes and obesity-related disorders. For instance, certain derivatives demonstrated significant inhibition of α-glucosidase enzyme, comparable to the standard drug acarbose (Abbasi et al., 2016).
Antiproliferative and Anticancer Activities
This compound derivatives have shown promising antiproliferative activity against various cancer cell lines. Some derivatives, such as 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, exhibited high antiproliferative activity against breast cancer and neuroblastoma cell lines (Motavallizadeh et al., 2014).
Enzyme Inhibition
These compounds have been studied for their inhibitory effects on various enzymes. For instance, a series of derivatives demonstrated significant inhibition against human carbonic anhydrase I and II enzymes, as well as acetylcholinesterase, indicating their potential use in treating conditions like glaucoma, neurological disorders, and possibly Alzheimer's disease (Yamali et al., 2020).
Photodynamic Therapy Applications
This compound derivatives have been explored for their potential in photodynamic therapy, particularly in cancer treatment. For example, derivatives like zinc phthalocyanine substituted with these compounds showed high singlet oxygen quantum yield, which is crucial for the effectiveness of Type II photodynamic therapy (Pişkin et al., 2020).
Drug Development for Treating Pulmonary Disorders
Some derivatives have been investigated for their utility in treating idiopathic pulmonary fibrosis and cough. The broad spectrum of phosphatidylinositol 3-kinase inhibitors that include these compounds shows promise in this therapeutic area (Norman, 2014).
Future Directions
The future directions for N-(3,5-difluorophenyl)benzenesulfonamide could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted on its safety and potential applications in various fields .
Mechanism of Action
Target of Action
The primary target of N-(3,5-difluorophenyl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity
Properties
IUPAC Name |
N-(3,5-difluorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c13-9-6-10(14)8-11(7-9)15-18(16,17)12-4-2-1-3-5-12/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBSEXXITJYDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B4234906.png)
![3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4234909.png)

![4-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide](/img/structure/B4234920.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B4234929.png)
![N-cyclohexyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B4234931.png)

![2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N,N-diphenylacetamide](/img/structure/B4234940.png)
![3-cyclopentyl-11-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4234943.png)
![N-(3,5-difluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4234948.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}isonicotinamide](/img/structure/B4234959.png)
![4-chloro-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B4234970.png)
![1-benzyl-4-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4234977.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4234980.png)
